molecular formula C11H17N3 B1629254 2-(3-Methylpiperazin-1-YL)aniline CAS No. 508234-01-3

2-(3-Methylpiperazin-1-YL)aniline

Cat. No. B1629254
Key on ui cas rn: 508234-01-3
M. Wt: 191.27 g/mol
InChI Key: DEFBBVSVIMXNCP-UHFFFAOYSA-N
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Patent
US07067501B2

Procedure details

2(R),5(S)-Dimethyl-1-N-benzyl-piperazine (6.0 g, 29 mmol) was dissolved in dimethylformamide (100 mL), and triethylamine (6.4 mL, 44 mmol) and the mixture was placed under nitrogen. To the solution was added 2-fluoro-nitrobenzene (3.5 mL, 31 mmol). The reaction was heated at 100° C. for 72 hours The solution was evaporated in vacuo and redissolved in ethyl acetate (100 mL). The solution was then washed with saturated sodium bicarbonate solution (100 mL) and saturated brine solution (100 mL). The separated organic phase was dried over magnesium sulfate, filtered and the filtrate was evaporated in vacuo. The crude product was then purified by flash chromatography, eluting with ethyl acetate/methanol/triethylamine 85:10:5. The product (8.2 g) was dissolved in ethanol (250 mL). Palladium on charcoal catalyst (10% w/w, 2.2 g) was added to the solution and the solution was hydrogenated in a Parr apparatus at 3 bar for 3 hours. The solution was filtered and evaporated to give the aniline product. Yield (5.2 g, 87%)
Name
2(R),5(S)-Dimethyl-1-N-benzyl-piperazine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C@@H:2]1[CH2:7][NH:6][C@@H:5]([CH3:8])[CH2:4][N:3]1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12]C=1.C([N:18](CC)CC)C.FC1C=CC=CC=1[N+]([O-])=O>CN(C)C=O>[CH3:8][CH:5]1[NH:6][CH2:7][CH2:2][N:3]([C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH2:18])[CH2:4]1

Inputs

Step One
Name
2(R),5(S)-Dimethyl-1-N-benzyl-piperazine
Quantity
6 g
Type
reactant
Smiles
C[C@H]1N(C[C@@H](NC1)C)CC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
The solution was then washed with saturated sodium bicarbonate solution (100 mL) and saturated brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/methanol/triethylamine 85:10:5
DISSOLUTION
Type
DISSOLUTION
Details
The product (8.2 g) was dissolved in ethanol (250 mL)
ADDITION
Type
ADDITION
Details
Palladium on charcoal catalyst (10% w/w, 2.2 g) was added to the solution
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1CN(CCN1)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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